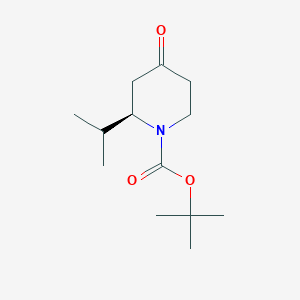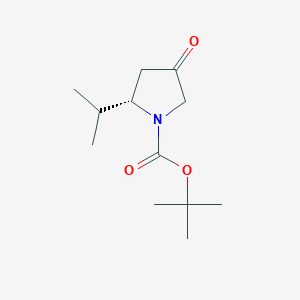![molecular formula C9H10FNO4S B1331644 [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid CAS No. 363162-67-8](/img/structure/B1331644.png)
[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid
Overview
Description
[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatographic Applications
One significant application of fluorinated amino acid derivatives, such as N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, is in the field of chromatography. A fluorosurfactant, closely related to this compound, was studied for its potential use in micellar electrokinetic capillary chromatography (MEKC). This research demonstrated increased efficiency and selectivity differences compared to traditional surfactants, indicating the potential utility of fluorinated amino acids in enhancing chromatographic techniques (de Ridder et al., 2001).
Molecular Interactions and Complex Formation
Research on the interaction of similar N-substituted amino acids with metal ions like cadmium and zinc revealed insights into molecular interactions. These studies contribute to a deeper understanding of the chemical properties and binding capabilities of compounds like N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, which can be critical in the development of new materials and biochemical applications (Gavioli et al., 1991).
Inhibitors and Antagonists in Neuroscience
Compounds structurallyrelated to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine have been studied extensively in neuroscience, particularly as inhibitors or modulators of neurotransmitter systems. For instance, certain N-substituted glycine derivatives are known to inhibit glycine transporters, which play a significant role in modulating neurotransmission in the central nervous system. These inhibitors have potential therapeutic implications, especially in the treatment of neurological disorders like schizophrenia (Hársing et al., 2003), (Kinney et al., 2003).
Environmental Impact Study
The environmental behavior of compounds structurally similar to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine has also been investigated. A study focusing on the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant demonstrated the compound's potential for transformation and degradation in environmental processes. This research is vital for understanding the environmental impact and stability of similar compounds (Krause & Schöler, 2000).
Spectroscopic Analysis
In spectroscopic studies, fluorinated amino acids, akin to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, have been used to enhance the capabilities of nuclear magnetic resonance (NMR) spectroscopy. The incorporation of fluorinated amino acids into proteins can significantly improve the resolution and information gained from NMR studies, aiding in structural biology and protein engineering (Neerathilingam & Markley, 2010).
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNUHGEHQNAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357190 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363162-67-8 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)


![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
